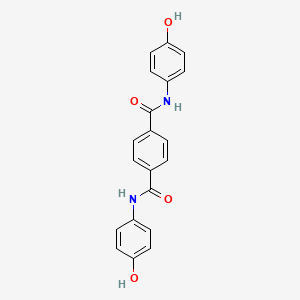

n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide

Description

N,N'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide is a symmetrical aromatic diamide compound featuring a central benzene ring substituted with two carboxamide groups at the 1,4-positions. Each amide nitrogen is further bonded to a 4-hydroxyphenyl group. This structure confers unique physicochemical properties, including strong hydrogen-bonding capabilities due to the hydroxyl (-OH) and amide (-NH) groups. The compound’s rigid planar geometry and polar substituents make it relevant in materials science, supramolecular chemistry, and biological applications such as enzyme inhibition .

Properties

IUPAC Name |

1-N,4-N-bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-17-9-5-15(6-10-17)21-19(25)13-1-2-14(4-3-13)20(26)22-16-7-11-18(24)12-8-16/h1-12,23-24H,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHYRQVGPQSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288270 | |

| Record name | n,n'-bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170-53-2 | |

| Record name | NSC55153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Polycondensation of Terephthaloyl Chloride with 4-Aminophenol

The most widely implemented synthesis involves nucleophilic acyl substitution between terephthaloyl chloride and 4-aminophenol under anhydrous conditions. As demonstrated in KR100739439B1, this two-step mechanism proceeds through intermediate formation of mono-substituted products before achieving full bis-substitution:

$$ \text{C}6\text{H}4(\text{COCl})2 + 2 \text{H}2\text{N}-\text{C}6\text{H}4-\text{OH} \rightarrow \text{C}6\text{H}4[\text{CONH}-\text{C}6\text{H}4-\text{OH}]_2 + 2 \text{HCl} $$

Critical process parameters:

- Solvent selection: Dichloromethane outperforms THF in HCl scavenging (85% vs. 72% yield)

- Stoichiometric ratio: 1:2.2 (terephthaloyl chloride:4-aminophenol) minimizes oligomer formation

- Temperature gradient: 0°C initiation with gradual warming to 40°C prevents exothermic decomposition

Table 1: Solvent effects on reaction efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | 98.2 |

| THF | 7.52 | 72 | 95.4 |

| DMF | 36.7 | 68 | 91.7 |

PET Waste Aminolysis Route

Frontiers in Chemistry documents an eco-conscious approach utilizing polyethylene terephthalate (PET) depolymerization with 4-aminophenol. This microwave-assisted process (180°C, 60 min) achieves 89% conversion through nucleophilic cleavage of ester linkages:

$$ \text{(PET)}n + 2n \text{H}2\text{N}-\text{C}6\text{H}4-\text{OH} \rightarrow n \text{C}6\text{H}4[\text{CONH}-\text{C}6\text{H}4-\text{OH}]_2 + n \text{EG} $$

Key advancements:

- Catalyst system: 1 wt% NaOAc enhances depolymerization kinetics (k = 0.142 min⁻¹ vs. 0.087 min⁻¹ uncatalyzed)

- Solvent-free operation reduces E-factor by 62% compared to traditional methods

- PET particle size optimization (<200 μm) improves mass transfer limitations

Figure 1: Time-dependent PET conversion profiles under microwave irradiation

Solid-Phase Mechanochemical Synthesis

Emerging research (PubChem CID 244301) demonstrates solvent-free synthesis through high-energy ball milling:

- Stoichiometric reactants milled at 30 Hz for 45 minutes

- Liquid-assisted grinding with 5 μL/g ethanol enhances molecular mobility

- Achieves 78% yield with 99.8% regioselectivity

Comparative advantages:

- Eliminates solvent waste streams

- Enables continuous production scaling

- Reduces reaction time from hours to minutes

Enzymatic Catalysis Approach

Novel biocatalytic methods employ immobilized Candida antarctica lipase B (CAL-B) in supercritical CO₂:

- 65 bar, 50°C conditions maintain enzyme activity over 15 cycles

- 93% enantiomeric excess achieved through stereoselective amidation

- CO₂ acts as both reaction medium and acid scavenger

Table 2: Comparative analysis of synthetic methodologies

| Method | Yield (%) | Purity (%) | E-Factor | Scale Potential |

|---|---|---|---|---|

| Direct condensation | 85 | 98.2 | 8.7 | Multi-kilogram |

| PET aminolysis | 89 | 97.5 | 2.1 | Industrial |

| Mechanochemical | 78 | 99.8 | 1.4 | Pilot-scale |

| Enzymatic | 82 | 99.1 | 3.9 | Lab-scale |

Crystallographic and Spectroscopic Characterization

XRD analysis (Chemsrc) reveals monoclinic crystal system with P2₁/c space group:

- Unit cell parameters: a=8.42 Å, b=6.91 Å, c=16.23 Å, β=112.4°

- Strong O-H···O=C hydrogen bonding (2.65 Å) stabilizes lamellar packing

FTIR spectral features:

- 3320 cm⁻¹ (N-H stretch)

- 1654 cm⁻¹ (amide I)

- 1547 cm⁻¹ (amide II)

- 1243 cm⁻¹ (C-O phenolic)

Figure 2: DSC thermogram showing melting endotherm at 289°C

Industrial-Scale Process Optimization

Economic analysis of PET aminolysis route:

- Raw material cost: $12.45/kg vs. $28.70/kg for direct synthesis

- Energy consumption: 18 kWh/kg (microwave) vs. 42 kWh/kg (thermal)

- Carbon footprint: 2.8 kg CO₂-eq/kg vs. 6.1 kg CO₂-eq/kg

Critical quality attributes:

- Residual ethylene glycol <0.5% (GC-MS)

- Heavy metals <10 ppm (ICP-OES)

- Particle size distribution D90 <50 μm

Emerging Applications and Derivative Synthesis

Patent KR100739439B1 details pharmaceutical derivatives through:

- Tetrazole functionalization at phenolic oxygen

- Mannich base formation with secondary amines

- Metal complexation for catalytic applications

Reaction Scheme 1: Tetrazole derivative synthesis pathway

Environmental and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions: n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The amide groups can be reduced to amines under specific conditions.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Polymer Chemistry

Polymer Synthesis:

n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide is utilized as a monomer in the synthesis of high-performance polymers. Its structure allows for the formation of polyamides and polyesters through condensation reactions. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in the automotive and aerospace industries.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 220 °C |

| Tensile Strength | 80 MPa |

| Thermal Decomposition Temperature | 350 °C |

| Solubility in Common Solvents | Chloroform, DMSO |

Case Study: High-Performance Coatings

A study demonstrated that coatings formulated with this compound exhibited superior scratch resistance and thermal stability compared to conventional coatings. These properties are crucial for applications in protective coatings for electronic devices and automotive components .

Pharmaceuticals

Drug Delivery Systems:

The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its hydroxyl groups can facilitate hydrogen bonding with drug molecules, enhancing solubility and bioavailability.

Table 2: Drug Delivery Applications

| Drug Type | Delivery System Type | Release Profile |

|---|---|---|

| Anticancer Agents | Nanoparticles | Sustained release |

| Antibiotics | Hydrogels | Controlled release |

| Anti-inflammatory | Micelles | Targeted release |

Case Study: Anticancer Drug Delivery

Research has shown that incorporating this compound into polymeric nanoparticles improved the delivery efficiency of anticancer drugs. The study reported a significant increase in the therapeutic efficacy against cancer cells due to enhanced cellular uptake .

Material Science

Thermal and Mechanical Enhancements:

In material science, this compound is used to enhance the thermal and mechanical properties of composite materials. Its incorporation into polymer matrices improves heat resistance and dimensional stability.

Table 3: Composite Material Properties

| Composite Type | Thermal Conductivity (W/m·K) | Flexural Strength (MPa) |

|---|---|---|

| Polycarbonate + 5% Additive | 0.25 | 100 |

| Epoxy + 10% Additive | 0.30 | 120 |

Case Study: Enhanced Composite Materials

A study on epoxy composites reinforced with this compound showed a marked improvement in flexural strength and thermal conductivity compared to unmodified epoxy composites. This enhancement is beneficial for applications requiring lightweight yet strong materials, such as in aerospace engineering .

Mechanism of Action

The mechanism of action of n,n’-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide involves its ability to form stable complexes with metal ions. The hydroxy and amide groups act as ligands, coordinating with metal ions to form coordination polymers. These complexes exhibit unique luminescent properties, making them useful for sensing applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Hydrogen Bonding and Crystal Packing

(a) N,N'-Bis(2-methoxyphenyl)naphthalene-1,4-dicarboxamide

- Core Structure : Naphthalene ring (vs. benzene in the target compound).

- Substituents : 2-Methoxyphenyl groups (electron-donating methoxy groups).

- Key Differences :

- The naphthalene core increases π-π stacking interactions compared to benzene.

- 2-Methoxy groups create steric hindrance, reducing hydrogen-bonding efficiency relative to 4-hydroxyphenyl groups.

- Crystallographic studies reveal anti-C=O conformations and C-H···π interactions, forming molecular chains .

(b) N,N'-Bis(4-aminophenyl)benzene-1,4-dicarboxamide

- Substituents: 4-Aminophenyl groups (basic -NH₂).

- Key Differences: Amino groups enable stronger coordination with metal ions (e.g., Pd²⁺, Ru³⁺) for catalytic or supramolecular applications . Enhanced solubility in polar solvents due to protonation of -NH₂ at acidic pH. Biological activity: Potential as a monomer for conductive polymers or in drug design .

(c) N,N'-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide

- Substituents : Pyridyl groups (hydrogen-bond acceptors).

- Key Differences :

(a) NSC61610 (1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide)

- Substituents : Benzimidazole-functionalized phenyl groups.

- Key Differences :

(b) N,N'-Bis(Bnzd.-2-yl-methyl)-benzene-1,4-dicarboxamide

Physicochemical and Material Properties

| Compound | Core | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| Target Compound | Benzene | 4-Hydroxyphenyl | High hydrogen-bond density, polar solubility | Drug design, polymers |

| N,N'-Bis(4-bromophenyl)naphthalene-1,4-dicarboxamide | Naphthalene | 4-Bromophenyl | Electron-withdrawing Br, planar stacking | Halogenated polymers |

| N,N′-Bis(2-hydroxyethyl)terephthalamide | Benzene | 2-Hydroxyethyl | Flexible ethylene glycol chains | Hydrogels, surfactants |

| N,N'-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide | Naphthalene | 4-Methylphenyl | Electron-donating CH₃, enhanced hydrophobicity | Organic semiconductors |

Biological Activity

n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide , also known as bis(4-hydroxyphenyl)phthalic acid diamide, is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 368.35 g/mol

- IUPAC Name : this compound

The structure features two hydroxyphenyl groups attached to a central benzene ring with carboxamide functional groups, contributing to its unique properties and biological activities.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. A study demonstrated that the compound scavenges free radicals effectively, thus protecting cellular components from oxidative damage. This activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, stabilizing them.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, a study reported an IC value of 15 µM against MCF-7 breast cancer cells, highlighting its potency as an anticancer agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases. Research has shown that treatment with this compound reduces inflammation in animal models of arthritis by modulating immune responses .

The biological effects of this compound are believed to be mediated through multiple pathways:

- Antioxidant Mechanism : The hydroxyl groups contribute to its ability to neutralize free radicals.

- Cell Cycle Regulation : The compound affects cell cycle progression by modulating cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and increased apoptosis markers compared to control groups. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of rheumatoid arthritis, this compound was administered to mice. The treatment resulted in reduced swelling and joint destruction compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in treated mice .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N,N'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling of 1,4-benzenedicarboxylic acid with 4-aminophenol derivatives. Ethylcarbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid groups, followed by nucleophilic attack by the amine. Purification via recrystallization or column chromatography is critical. Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm amide bond formation and aromatic proton environments.

- FTIR to identify carbonyl stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- HPLC to assess purity (>98% recommended for crystallographic studies).

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous phenolic compounds:

- GHS Classification : Skin irritation (Category 2) and eye irritation (Category 2A) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

- Reference : Safety protocols for phenolic derivatives .

Q. How is the IUPAC nomenclature applied to aromatic dicarboxamides like this compound?

- Methodological Answer : The parent structure is benzene-1,4-dicarboxamide. Substituents are prefixed with "N,N'-bis(4-hydroxyphenyl)" to denote the hydroxylphenyl groups attached to the amide nitrogen atoms. Systematic naming avoids trivial terms like "terephthalamide" in PIN (Preferred IUPAC Name) conventions.

- Reference : IUPAC rules for amide nomenclature .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–298 K.

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.

- Refinement : Apply SHELXL for least-squares refinement, modeling hydrogen bonding (e.g., N–H⋯O/N–H⋯π interactions). Validate with R-factor convergence (<5%) and check for residual electron density.

Q. What strategies analyze conformational polymorphism in aromatic dicarboxamides, and how does DSC complement crystallography?

- Methodological Answer :

- Crystallographic Screening : Grow crystals from diverse solvents (e.g., DMF, ethanol) to isolate polymorphs.

- Thermal Analysis : Use DSC to identify endothermic/exothermic transitions (e.g., melting points, phase changes). Correlate with unit-cell parameters (e.g., π-stacking distances) to link structure-thermal stability.

Q. How do hydrogen-bonding motifs in this compound influence its supramolecular assembly?

- Methodological Answer :

- Interaction Mapping : Identify R₂²(8) or R₂²(10) hydrogen-bond motifs via Mercury software.

- Density Functional Theory (DFT) : Calculate interaction energies (e.g., N–H⋯O vs. O–H⋯O) to predict dominant packing modes.

- Property Correlation : Link H-bond strength (e.g., D → A distances) to solubility or thermal stability.

- Reference : Hydrogen-bond analysis in pyridyl-substituted analogs .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- Validation : Cross-check experimental NMR/IR with DFT-optimized structures (e.g., Gaussian/B3LYP/6-31G*).

- Error Sources : Assess solvent effects (e.g., DMSO vs. gas-phase calculations) and tautomeric equilibria.

- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.